Home > Products > Screening Compounds P92418 > 2-cyano-N-(4-methylbenzyl)-3-(2-{[3-(trifluoromethyl)benzyl]oxy}phenyl)acrylamide
2-cyano-N-(4-methylbenzyl)-3-(2-{[3-(trifluoromethyl)benzyl]oxy}phenyl)acrylamide -

2-cyano-N-(4-methylbenzyl)-3-(2-{[3-(trifluoromethyl)benzyl]oxy}phenyl)acrylamide

Catalog Number: EVT-5013965
CAS Number:
Molecular Formula: C26H21F3N2O2
Molecular Weight: 450.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

3-[2-Cyano-3-(trifluoromethyl)phenoxy]phenyl-4,4,4-trifluoro-1-butanesulfonate (BAY 59-3074)

Compound Description: BAY 59-3074 is a novel, selective cannabinoid CB1/CB2 receptor ligand with partial agonist properties. [] It exhibits potent antihyperalgesic and antiallodynic effects in rat models of chronic neuropathic and inflammatory pain. [] Notably, tolerance develops rapidly for cannabinoid-related side effects, but antihyperalgesic and antiallodynic efficacy is maintained or increased with uptitration. []

Relevance: While BAY 59-3074 is not directly structurally similar to 2-cyano-N-(4-methylbenzyl)-3-(2-{[3-(trifluoromethyl)benzyl]oxy}phenyl)acrylamide, it shares the presence of a trifluoromethyl group and its activity as a cannabinoid receptor ligand. Both compounds could be grouped into the broader category of molecules targeting the cannabinoid system, albeit with different mechanisms of action. []

Reference:

(–)-(R)-3-(2-hydroxymethylindanyl-4-oxy)phenyl-4,4,4-trifluoro-1-butanesulfonate (BAY 38-7271)

Compound Description: BAY 38-7271 is a cannabinoid CB1 receptor agonist. [] Its effects are used as a cue in drug discrimination procedures in rats, where the generalization of BAY 59-3074 to this cue is blocked by a CB1 receptor antagonist, highlighting its activity at the CB1 receptor. []

Relevance: Although structurally distinct from 2-cyano-N-(4-methylbenzyl)-3-(2-{[3-(trifluoromethyl)benzyl]oxy}phenyl)acrylamide, BAY 38-7271 shares the presence of a trifluoromethyl group and acts as a cannabinoid receptor agonist. This commonality places both compounds within the research field targeting cannabinoid receptors, even with potentially distinct binding modes and functionalities. []

Reference:

4-{[4-({(3R)-1-Butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5dioxo-1,4,9-triazaspiro[5.5]undec-9-yl}methyl)phenyl]oxy}benzoic acid hydrochloride (873140)

Compound Description: 873140 is a potent allosteric noncompetitive antagonist of the CCR5 receptor. [] It demonstrates significant antiviral effects against HIV-1. [] Notably, 873140 displays a unique divergence of function and binding, blocking the calcium response effects of CCR5 activation by RANTES (CCL5) while ineffectively antagonizing 125I-RANTES binding. []

Relevance: While 873140 does not share direct structural similarities with 2-cyano-N-(4-methylbenzyl)-3-(2-{[3-(trifluoromethyl)benzyl]oxy}phenyl)acrylamide, both compounds are investigated in the context of receptor-based drug discovery. 873140's allosteric antagonism of CCR5, a G protein-coupled receptor, highlights the potential of targeting various receptors, potentially including those related to cannabinoids, for therapeutic applications. []

Properties

Product Name

2-cyano-N-(4-methylbenzyl)-3-(2-{[3-(trifluoromethyl)benzyl]oxy}phenyl)acrylamide

IUPAC Name

(E)-2-cyano-N-[(4-methylphenyl)methyl]-3-[2-[[3-(trifluoromethyl)phenyl]methoxy]phenyl]prop-2-enamide

Molecular Formula

C26H21F3N2O2

Molecular Weight

450.5 g/mol

InChI

InChI=1S/C26H21F3N2O2/c1-18-9-11-19(12-10-18)16-31-25(32)22(15-30)14-21-6-2-3-8-24(21)33-17-20-5-4-7-23(13-20)26(27,28)29/h2-14H,16-17H2,1H3,(H,31,32)/b22-14+

InChI Key

FLWYZRVASNCHCL-HYARGMPZSA-N

SMILES

CC1=CC=C(C=C1)CNC(=O)C(=CC2=CC=CC=C2OCC3=CC(=CC=C3)C(F)(F)F)C#N

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C(=CC2=CC=CC=C2OCC3=CC(=CC=C3)C(F)(F)F)C#N

Isomeric SMILES

CC1=CC=C(C=C1)CNC(=O)/C(=C/C2=CC=CC=C2OCC3=CC(=CC=C3)C(F)(F)F)/C#N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.